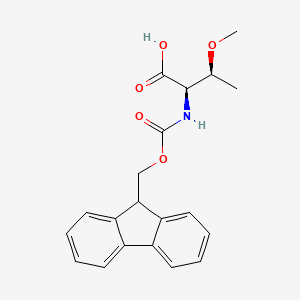![molecular formula C8H11NO4 B1532369 1,8-Dioxa-2-azaspiro[4.5]dec-2-ene-3-carboxylic acid CAS No. 1015770-89-4](/img/structure/B1532369.png)
1,8-Dioxa-2-azaspiro[4.5]dec-2-ene-3-carboxylic acid
Descripción general
Descripción
1,8-Dioxa-2-azaspiro[4.5]dec-2-ene-3-carboxylic acid is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DADCA and has a molecular formula of C10H15NO5. DADCA belongs to the class of spirocyclic compounds and has a unique structure that makes it an interesting subject of study.
Aplicaciones Científicas De Investigación
Synthesis Techniques
1,8-Dioxa-2-azaspiro[4.5]dec-2-ene derivatives have been synthesized using a tandem Prins strategy. This method involves using 5 mol% Cu(OTf)2 in dichloromethane at 0°C, providing products with good yields and diverse substitution patterns under mild conditions and short reaction times (Reddy et al., 2018).
Chemical Reactions and Derivatives
The compound has shown versatility in chemical reactions. For example, acylation reactions with pyridine produce 3-acyloxy-2-methyl-1-pyrroline derivatives, demonstrating its potential for varied chemical synthesis (Koszytkowska-Stawińska et al., 2004).
Application in Medicinal Chemistry
The three-component condensation of ethyl 1-R-2-phenyl-4,5-dihydro-4,5-dioxo-1H-pyrrole-3-carboxylates with malononitrile and acyclic enols produces derivatives of 1,8-Dioxa-2-azaspiro[4.5]dec-2-ene, which are significant in medicinal chemistry (Sabitov et al., 2020).
Novel Synthesis Methods
Recent studies have developed new methods for synthesizing N-substituted 4-methyl-1-oxa-8-azaspiro[4,5]deca-3-en-3-carboxylic acids, highlighting the compound's potential for generating novel molecules (Yu et al., 2015).
Potential in Drug Development
Compounds like 1,8-Dioxa-2-azaspiro[4.5]dec-2-ene-3-carboxylic acid have been evaluated for their potential in drug development, particularly in relation to antitubercular activities. For example, certain derivatives have shown significant in vitro and in vivo activity against Mycobacterium tuberculosis (Dinakaran et al., 2009).
Environmental Applications
The compound has also been used in environmental applications. For instance, a calix[4]arene-based polymer incorporating the compound has shown efficiency in removing water-soluble carcinogenic direct azo dyes and aromatic amines (Akceylan et al., 2009).
Propiedades
IUPAC Name |
1,8-dioxa-2-azaspiro[4.5]dec-2-ene-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO4/c10-7(11)6-5-8(13-9-6)1-3-12-4-2-8/h1-5H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRSZOAVGXHWMNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CC(=NO2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70679186 | |
| Record name | 1,8-Dioxa-2-azaspiro[4.5]dec-2-ene-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70679186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1015770-89-4 | |
| Record name | 1,8-Dioxa-2-azaspiro[4.5]dec-2-ene-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70679186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2,2-trifluoroethyl N-[2-(4-methoxyphenoxy)pyridin-3-yl]carbamate](/img/structure/B1532286.png)
![2-[2-(2-furyl)pyrimidin-5-yl]-7-methyl-1H-benzimidazole](/img/structure/B1532288.png)


![[2-(1-Adamantyloxy)propyl]amine hydrochloride](/img/structure/B1532293.png)





![5-Bromo-2-[(3-methylbenzyl)oxy]benzoyl chloride](/img/structure/B1532303.png)
![{6-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]hexan-2-yl}(ethyl)amine](/img/structure/B1532305.png)

